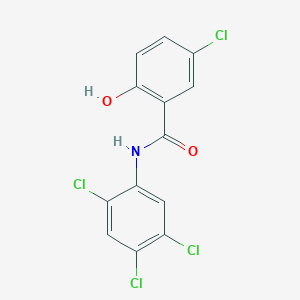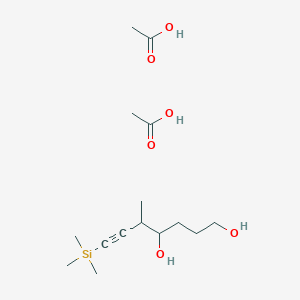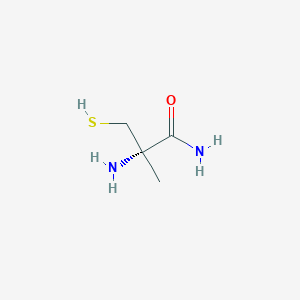![molecular formula C12H15FO3S B12601027 Benzaldehyde, 4-[(3-fluoropropyl)thio]-2,5-dimethoxy- CAS No. 648957-05-5](/img/structure/B12601027.png)
Benzaldehyde, 4-[(3-fluoropropyl)thio]-2,5-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 4-[(3-fluoropropyl)thio]-2,5-dimethoxy- is a chemical compound that belongs to the class of benzaldehydes It is characterized by the presence of a fluoropropylthio group and two methoxy groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-[(3-fluoropropyl)thio]-2,5-dimethoxy- typically involves the reaction of 4-fluorobenzaldehyde with a suitable thiol compound under controlled conditions. One common method involves the use of 1,3-dihydro-2H-1,3-benzimidazole-2-thione, which reacts with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to yield the desired product . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity Benzaldehyde, 4-[(3-fluoropropyl)thio]-2,5-dimethoxy-.
Análisis De Reacciones Químicas
Types of Reactions
Benzaldehyde, 4-[(3-fluoropropyl)thio]-2,5-dimethoxy- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluoropropylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 4-[(3-fluoropropyl)thio]-2,5-dimethoxybenzoic acid.
Reduction: 4-[(3-fluoropropyl)thio]-2,5-dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzaldehyde, 4-[(3-fluoropropyl)thio]-2,5-dimethoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including interactions with specific receptors or enzymes.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Benzaldehyde, 4-[(3-fluoropropyl)thio]-2,5-dimethoxy- involves its interaction with specific molecular targets. For example, it may act as a ligand for certain receptors or enzymes, modulating their activity. The presence of the fluoropropylthio group and methoxy groups can influence its binding affinity and selectivity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethylthio)benzaldehyde: Similar structure but with a trifluoromethylthio group instead of a fluoropropylthio group.
4-Fluorobenzaldehyde: Lacks the fluoropropylthio and methoxy groups, making it less complex.
4-[(4-methoxyphenyl)thio]benzaldehyde: Contains a methoxyphenylthio group instead of a fluoropropylthio group.
Uniqueness
Benzaldehyde, 4-[(3-fluoropropyl)thio]-2,5-dimethoxy- is unique due to the combination of its functional groups, which confer distinct chemical properties and potential biological activities. The presence of both fluoropropylthio and methoxy groups can enhance its reactivity and interactions with molecular targets, making it a valuable compound for various research applications.
Propiedades
Número CAS |
648957-05-5 |
|---|---|
Fórmula molecular |
C12H15FO3S |
Peso molecular |
258.31 g/mol |
Nombre IUPAC |
4-(3-fluoropropylsulfanyl)-2,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C12H15FO3S/c1-15-10-7-12(17-5-3-4-13)11(16-2)6-9(10)8-14/h6-8H,3-5H2,1-2H3 |
Clave InChI |
CVLVLPRBPHJADD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1C=O)OC)SCCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-[2-bis(2-phenylphenoxy)phosphanyloxybenzoyl]-5-methoxy-3,4-bis(2-phenylphenyl)phenyl] phosphite](/img/structure/B12600951.png)

![N-(2-(6-Methoxy-2-phenylimidazo[1,2-a]pyridin-3-yl)ethyl)acetamide](/img/structure/B12600959.png)
![3,3'-[(12-Silyldodecyl)azanediyl]bis[N-(2-aminoethyl)propanamide] (non-preferred name)](/img/structure/B12600966.png)


![3,4-Dihydro-5H-thieno[2,3-e][1,4]diazepin-5-one](/img/structure/B12600986.png)
![N'-cyclooctyl-N-[2-(2,5-dimethoxyphenyl)ethyl]ethane-1,2-diamine](/img/structure/B12600996.png)





